![molecular formula C12H12ClFO B1368624 3-Chloro-4-fluorophenyl cyclopentyl ketone CAS No. 898791-62-3](/img/structure/B1368624.png)
3-Chloro-4-fluorophenyl cyclopentyl ketone
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Description
3-Chloro-4-fluorophenyl cyclopentyl ketone (CFPCP) is a unique compound with a molecular formula of C12H12ClFO and a molecular weight of 226.67 g/mol . It is a clear yellow oil .
Molecular Structure Analysis
The molecular structure of 3-Chloro-4-fluorophenyl cyclopentyl ketone consists of a cyclopentyl (five-membered carbon ring) attached to a ketone group, and a phenyl ring substituted with a chlorine atom at the 3rd position and a fluorine atom at the 4th position .Physical And Chemical Properties Analysis
3-Chloro-4-fluorophenyl cyclopentyl ketone is a clear yellow oil . Its molecular formula is C12H12ClFO, and it has a molecular weight of 226.67 g/mol .Scientific Research Applications
Inhibitors of Tyrosinase from Agaricus bisporus
The compound has been used to identify inhibitors of Tyrosinase from Agaricus bisporus . Tyrosinase is implicated in melanin production in various organisms. Overproduction of melanin might be related to several skin pigmentation disorders as well as neurodegenerative processes in Parkinson’s disease . Therefore, the development of tyrosinase inhibitors represents a new challenge to identify new agents in pharmaceutical and cosmetic applications .
Molecular Modelling
The 3-Chloro-4-fluorophenyl motif has been used in molecular modelling studies . The presence of this fragment is an important structural feature to improve the Agaricus bisporus Tyrosinase (AbTYR) inhibition in these new chemotypes . Furthermore, docking analysis supported the best activity of the selected studied compounds, possessing higher potency when compared with reference compounds .
Synthesis of New Small Compounds
The 3-Chloro-4-fluorophenyl fragment has been incorporated into distinct chemotypes that revealed the ability to establish profitable contact with the AbTYR catalytic site . The new 3-chloro-4-fluorophenyl-based benzamide compounds achieved significant IC 50 values, spanning from 0.19 to 1.72 μM, as AbTYR inhibitors .
Experimental / Research Use
The compound is offered by Alfa Chemistry for experimental / research use . This indicates that it may be used in a variety of scientific applications, beyond those specifically identified.
properties
IUPAC Name |
(3-chloro-4-fluorophenyl)-cyclopentylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClFO/c13-10-7-9(5-6-11(10)14)12(15)8-3-1-2-4-8/h5-8H,1-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXRHERPWKDXHKG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)C2=CC(=C(C=C2)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClFO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50642570 |
Source
|
Record name | (3-Chloro-4-fluorophenyl)(cyclopentyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50642570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-fluorophenyl cyclopentyl ketone | |
CAS RN |
898791-62-3 |
Source
|
Record name | (3-Chloro-4-fluorophenyl)(cyclopentyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50642570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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